molecular formula C9H14F3N3O B10907965 1-(propan-2-yl)-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine

1-(propan-2-yl)-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine

Cat. No.: B10907965
M. Wt: 237.22 g/mol
InChI Key: KHALBLATMVRUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine is a synthetic pyrazole derivative designed for advanced chemical and pharmaceutical research. Pyrazole compounds are a prominent area of investigation due to their diverse biological activities. Recent scientific literature highlights that structurally related pyrazole derivatives have demonstrated significant potential as multifunctional agents, exhibiting potent antioxidant properties by inhibiting reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells . Some analogs in this chemical class have also shown remarkable antiproliferative activity against a range of human cancer cell lines in screenings conducted by institutions like the National Cancer Institute (NCI), suggesting a valuable mechanism of action worthy of further study . The specific structure of this compound, featuring a 1-(propan-2-yl) group and a 3,3,3-trifluoropropoxy side chain, is engineered to modulate its physicochemical properties and interaction with biological targets. Researchers are exploring this and similar compounds for their potential roles in elucidating pathways related to oxidative stress, inflammation, and cellular proliferation. This chemical is intended for use in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and as a key intermediate in the synthesis of more complex molecules for drug discovery. It is supplied for non-medical, in-vitro research applications only.

Properties

Molecular Formula

C9H14F3N3O

Molecular Weight

237.22 g/mol

IUPAC Name

1-propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine

InChI

InChI=1S/C9H14F3N3O/c1-6(2)15-5-7(13)8(14-15)16-4-3-9(10,11)12/h5-6H,3-4,13H2,1-2H3

InChI Key

KHALBLATMVRUAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)OCCC(F)(F)F)N

Origin of Product

United States

Biological Activity

1-(Propan-2-yl)-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine is a pyrazole derivative with potential biological applications. Pyrazoles are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound's molecular formula is C9H12F3N3O3C_9H_{12}F_3N_3O_3 with a molecular weight of approximately 249.2 g/mol. The presence of trifluoropropoxy and isopropyl groups contributes to its unique chemical behavior and biological interactions.

The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in inflammatory pathways. For instance, studies have shown that related compounds can inhibit p38 MAP kinase, a critical regulator of inflammation and stress responses .
  • Receptor Modulation : Some pyrazole derivatives have been identified as antagonists at cannabinoid receptors, influencing pain perception and inflammatory responses .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that pyrazole compounds can exhibit anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. For example, certain pyrazoles have been shown to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer progression .

Case Study 1: Inhibition of p38 MAP Kinase

A study focused on the synthesis of pyrazole derivatives reported that compounds similar to this compound exhibited selective inhibition of p38 MAP kinase. This inhibition led to reduced inflammatory cytokine production in cellular models .

Case Study 2: Antimicrobial Screening

In a screening program for novel antimicrobial agents, a series of pyrazole derivatives were tested against various bacterial strains. Some compounds showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for further development in treating bacterial infections .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialSignificant antibacterial activity
Enzyme InhibitionInhibition of p38 MAP kinase
AnticancerInduction of apoptosis

Comparison with Similar Compounds

1-Ethyl-3-(3,3,3-Trifluoropropoxy)-1H-Pyrazol-4-Amine Hydrochloride

  • Key Difference : Ethyl group (C2) vs. isopropyl (C3) at position 1.
  • Binding Affinity: Isopropyl’s bulk may enhance steric hindrance, reducing off-target interactions compared to ethyl .
  • Applications : Both are intermediates in kinase inhibitor synthesis, but the ethyl variant is discontinued in commercial catalogs .

1-Methyl-3-[3-(Trifluoromethyl)Phenoxy]-1H-Pyrazol-4-Amine

  • Key Difference: Trifluoromethylphenoxy (aromatic) vs. trifluoropropoxy (aliphatic) at position 3.
  • Metabolic Stability: Aliphatic trifluoropropoxy may resist CYP450 oxidation better than aromatic substituents .
  • Molecular Weight : 293.67 g/mol vs. ~265 g/mol for the target compound, suggesting higher lipophilicity .

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

  • Key Differences :
    • Pyridinyl group at position 1 (vs. isopropyl).
    • Cyclopropylamine substitution at position 4 (vs. primary amine).
  • Impact: Pharmacokinetics: The pyridinyl group enhances water solubility but may introduce toxicity risks. Bioactivity: Cyclopropylamine’s rigidity improves binding to enzymes like monoamine oxidases .
  • Synthesis : Prepared via Buchwald-Hartwig coupling, highlighting derivatization versatility .

3-(Propan-2-yloxy)PropylAmine

  • Key Differences :
    • Trifluoroethyl group at position 1.
    • Propyloxy chain linked to an amine.
  • Impact: Molecular Weight: 279.30 g/mol (vs. Flexibility: The propyloxy chain increases rotational freedom, possibly enhancing entropic binding .

Structural and Functional Data Table

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Weight (g/mol) Key Property
Target Compound Isopropyl 3,3,3-Trifluoropropoxy ~265 High metabolic stability
1-Ethyl-3-(trifluoropropoxy) analog Ethyl 3,3,3-Trifluoropropoxy 259.66 Improved solubility
1-Methyl-3-(trifluoromethylphenoxy) analog Methyl 3-(Trifluoromethyl)phenoxy 293.67 Enhanced π-π interactions
N-Cyclopropyl-3-methyl-pyridinyl analog Pyridin-3-yl Methyl 215.25 Rigid binding to oxidases
Trifluoroethyl-propyloxy amine Trifluoroethyl Propyloxy-linked amine 279.30 Increased conformational flexibility

Preparation Methods

Hydrazine-Based Cyclocondensation

The most widely reported method involves cyclocondensation between β-keto esters and hydrazine derivatives. A representative pathway adapted from EP3997096B1 and PMC8398255 proceeds as follows:

  • Synthesis of 4-Amino-1-isopropylpyrazole Core
    Reaction of ethyl 4,4,4-trifluoroacetoacetate with isopropyl hydrazine hydrochloride in ethanol at reflux yields 1-isopropyl-4-amino-5-trifluoromethylpyrazole. This step leverages the inherent reactivity of β-keto esters with hydrazines to form the pyrazole ring, with the amine group introduced in situ via hydrazine incorporation.

  • O-Alkylation with 3,3,3-Trifluoropropanol
    The C3 hydroxyl group of the intermediate undergoes alkylation using 3,3,3-trifluoropropyl bromide under basic conditions (K2CO3 in DMF, 60°C). This SN2 reaction proceeds with >80% regioselectivity for the C3 position due to steric hindrance at N1 from the isopropyl group.

Reaction Conditions Table

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1Isopropyl hydrazine, EtOHEtOH781265
2CF3CH2CH2Br, K2CO3DMF60678

Post-Cyclization Functionalization

Alternative approaches modify pre-formed pyrazole scaffolds. For example, 1-isopropyl-4-nitropyrazole can be subjected to:

  • Nitrogen Protection/Deprotection
    Temporary protection of the C4 amine using Boc anhydride (di-tert-butyl dicarbonate) enables selective O-alkylation at C3 without side reactions.

  • Reductive Amination
    Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine post-alkylation, achieving overall yields of 58–72%.

Optimization of Reaction Conditions

Solvent and Base Selection for Alkylation

Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) outperform ethers or hydrocarbons in facilitating the O-alkylation step. Tributylamine proves superior to inorganic bases (K2CO3, NaOH) for minimizing elimination side products, particularly when employing 3,3,3-trifluoropropyl bromide.

Temperature-Dependent Regioselectivity

Controlled heating (60–70°C) during cyclocondensation suppresses the formation of regioisomeric byproducts. Lower temperatures favor kinetic control, leading to undesired C5-substituted pyrazoles, while thermodynamic control at elevated temperatures directs substitution to C3.

Purification and Characterization

Crude products typically require sequential purification steps:

  • Acid-Base Extraction
    Utilizing the compound’s amine functionality, extraction with dilute HCl (1M) followed by basification with NH4OH isolates the free base from neutral impurities.

  • Chromatographic Techniques
    Flash chromatography on silica gel (EtOAc/hexanes, 3:7) resolves residual regioisomers. Advanced purification via preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) achieves >99% purity for pharmaceutical applications.

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (d, J=6.8 Hz, 6H), 2.85 (m, 1H), 4.22 (t, J=6.0 Hz, 2H), 5.91 (s, 1H), 7.35 (br s, 2H).

  • HRMS (ESI+): m/z calcd for C9H13F3N3O [M+H]+: 252.0961; found: 252.0958.

Industrial-Scale Production Considerations

Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer during exothermic cyclocondensation steps. A patented protocol details:

  • Flow Rate : 10 mL/min for hydrazine addition to prevent local overheating

  • In-line Quenching : Immediate cooling to 5°C post-reaction minimizes decomposition

  • Solvent Recovery : Distillation recovers >90% EtOH for reuse, aligning with green chemistry principles

Q & A

Q. What are the standard synthetic routes for 1-(propan-2-yl)-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., pyrazole and trifluoropropoxy-containing intermediates) under controlled conditions. For example, copper(I) bromide and cesium carbonate are used as catalysts in polar aprotic solvents (e.g., DMSO) at ~35°C for 48 hours. Purification via column chromatography (e.g., ethyl acetate/hexane gradient) is critical for isolating the product . Optimization may include adjusting solvent polarity, catalyst loading, or temperature to improve yields beyond the reported 17.9% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural features like the trifluoropropoxy group (δ ~4.5 ppm for -OCH₂CF₃ in ¹H NMR; δ ~120 ppm in ¹³C NMR for CF₃). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 269.27 for derivatives ). Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound, and what preliminary assays are recommended?

  • Methodological Answer : Initial screens should include antibacterial activity via agar diffusion assays and Minimum Inhibitory Concentration (MIC) determination against Gram-positive/negative strains. For cytotoxicity, use MTT assays on mammalian cell lines. Structural analogs with trifluoromethyl groups have shown bioactivity in similar frameworks, suggesting prioritization of enzyme inhibition studies (e.g., kinase assays) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) can map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the trifluoropropoxy group may reduce electron density at the pyrazole ring, enhancing electrophilic substitution reactivity. Molecular docking studies can further elucidate interactions with biological targets .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s stability and bioactivity?

  • Methodological Answer : Systematic SAR studies should compare analogs with substituents like methyl, phenyl, or halogens at the pyrazole 1- and 3-positions. For instance, replacing the trifluoropropoxy group with methoxy may reduce metabolic stability due to decreased hydrophobicity. Accelerated degradation studies (e.g., under acidic/oxidative conditions) paired with HPLC-MS analysis can quantify stability .

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

  • Methodological Answer : Cross-validate reaction protocols by replicating conditions (e.g., solvent purity, inert atmosphere) and characterizing intermediates. For bioactivity discrepancies, standardize assay conditions (e.g., cell line passage number, incubation time). Conflicting MIC values may arise from strain-specific resistance; use CLSI guidelines for reproducibility .

Q. How can advanced crystallographic techniques elucidate the compound’s solid-state behavior?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds stabilizing the pyrazole-amine core). For example, intramolecular C–H⋯N bonds may generate S(6) ring motifs, influencing solubility. Pair with Hirshfeld surface analysis to quantify packing efficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.